![molecular formula C49H60ClN9O8S2 B560343 (2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide CAS No. 1797406-72-4](/img/structure/B560343.png)
(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
描述
Negative Control for MZ1. Exhibits no significant VHL binding affinity.
作用机制
Target of Action
cis-MZ1 is a negative control of MZ1 . The primary targets of cis-MZ1 are the bromodomains (BRDs), which are a diverse family of evolutionary conserved protein-interaction modules . The principal readers of ɛ-N-acetyl lysine (Kac) marks are BRDs .
Mode of Action
cis-MZ1 is a proteolysis-targeting chimera (PROTAC) that tethers JQ1 to a VHL E3 ubiquitin ligase ligand . It is aimed at triggering the intracellular destruction of BET proteins . Unlike mz1, cis-mz1 exhibits no significant vhl binding affinity .
Biochemical Pathways
The biochemical pathways affected by cis-MZ1 involve the degradation of BET proteins. MZ1 potently and rapidly induces reversible, long-lasting, and preferential removal of BRD4 over BRD2 and BRD3 in cells .
Pharmacokinetics
It is known that the compound is soluble to 100 mm in dmso and to 100 mm in ethanol .
Result of Action
It is used in research to compare the effects of MZ1 and to validate the specificity and efficacy of MZ1 .
Action Environment
It is known that genetic, environmental, and stochastic factors can influence the effects of compounds
生化分析
Biochemical Properties
cis MZ 1 is known to exhibit no significant VHL binding affinity . This suggests that it does not interact significantly with the VHL protein, a key player in the ubiquitin-proteasome pathway. This lack of interaction can be used as a control in experiments investigating the effects of VHL binding .
Cellular Effects
It is known that it does not significantly bind to VHL, suggesting that it may not have a substantial impact on cellular processes regulated by this protein .
Molecular Mechanism
It does not bind significantly to VHL, suggesting that it does not exert its effects through this pathway .
Temporal Effects in Laboratory Settings
It is known to have a purity of ≥98% (HPLC), suggesting that it is stable and does not degrade significantly over time .
Dosage Effects in Animal Models
The effects of different dosages of cis MZ 1 in animal models have not been extensively studied. As a negative control, it is typically used at the same dosage as the compound of interest for comparison .
Metabolic Pathways
Given its lack of significant VHL binding, it may not be involved in the ubiquitin-proteasome pathway .
Transport and Distribution
As a negative control, it is typically used to compare with compounds that are known to bind to VHL .
Subcellular Localization
Given its lack of significant VHL binding, it is unlikely to be localized to the same subcellular compartments as VHL .
生物活性
The compound in focus, (2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide , is a complex synthetic molecule with potential therapeutic applications. This article will delve into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a diverse array of functional groups that contribute to its biological activity. The presence of a thieno-triazole moiety and various aromatic rings suggests potential interactions with biological targets.
Molecular Characteristics
- Molecular Formula : C₃₈H₄₉N₅O₇
- Molecular Weight : 687.8 g/mol
Structural Highlights
The compound's intricate structure may facilitate binding to specific biological targets, enhancing its therapeutic efficacy.
Inhibition of Enzymatic Activity
Research indicates that compounds similar to this one can act as inhibitors for various enzymes. For example:
- MurB Inhibitors : Compounds with structural similarities have shown effectiveness against the MurB enzyme in Mycobacterium tuberculosis, which is crucial for peptidoglycan biosynthesis. The interaction involves mimicking the native ligand's binding sites, leading to reduced enzymatic activity .
Protein-Protein Interaction Disruption
This compound may also disrupt protein-protein interactions (PPIs), a mechanism increasingly recognized in drug design. The ability to modulate PPIs could open pathways for treating diseases characterized by aberrant signaling pathways.
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits broad-spectrum antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacterial strains with promising results.
Cytotoxicity and Anticancer Potential
In vitro assays have demonstrated that related compounds can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and modulation of apoptotic pathways.
Anti-inflammatory Properties
Some derivatives have shown potential in reducing inflammatory markers in cell cultures. This could position the compound as a candidate for treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study published in MDPI explored the efficacy of thiazolidinone derivatives against Mycobacterium tuberculosis. The most potent compound displayed an IC₅₀ value of 0.12 ± 0.001 mg/mL against E. coli, highlighting the importance of specific substitutions on the phenyl ring for enhanced activity .
Study 2: Inhibition of Protein Interactions
Research documented in ACS Publications demonstrated that similar compounds could effectively disrupt YAP-TEAD interactions involved in oncogenesis. This study emphasizes the potential for developing new anticancer therapies based on structural modifications of the compound .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
科学研究应用
Bromodomain Inhibition
One of the primary applications of this compound is its function as a bromodomain-containing protein 4 (BRD4) inhibitor . BRD4 plays a crucial role in regulating gene expression and is implicated in various cancers. The inhibition of BRD4 by this compound disrupts its interaction with acetylated lysines on histones, which is essential for transcriptional activation. This mechanism positions the compound as a potential therapeutic agent in cancer treatment by modulating epigenetic regulation .
Anti-inflammatory Properties
In addition to its anticancer potential, the compound exhibits anti-inflammatory properties . Research indicates that it can inhibit pathways associated with inflammation, making it a candidate for treating conditions characterized by excessive inflammatory responses .
Cardioprotective Effects
Studies have shown that this compound may also possess cardioprotective effects . It has been observed to mitigate damage to cardiac tissues under stress conditions, suggesting its utility in developing therapies for heart diseases .
Angiogenesis Inhibition
The compound's ability to inhibit angiogenesis—the formation of new blood vessels—further supports its potential in cancer therapy. By disrupting the vascular supply to tumors, it may help in slowing down tumor growth and metastasis .
Case Study: Cancer Cell Lines
In vitro studies using various cancer cell lines have demonstrated that the compound effectively reduces cell viability and induces apoptosis in BRD4-dependent cancers. These findings provide a strong basis for further clinical investigations into its efficacy as an anticancer agent .
Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis has revealed that modifications to the compound's structure can enhance its potency and selectivity towards BRD4 inhibition. This aspect is crucial for optimizing therapeutic profiles and minimizing off-target effects .
属性
IUPAC Name |
(2S,4S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H60ClN9O8S2/c1-28-30(3)69-48-41(28)42(33-12-14-35(50)15-13-33)54-37(45-57-56-31(4)59(45)48)23-39(61)51-16-17-65-18-19-66-20-21-67-26-40(62)55-44(49(5,6)7)47(64)58-25-36(60)22-38(58)46(63)52-24-32-8-10-34(11-9-32)43-29(2)53-27-68-43/h8-15,27,36-38,44,60H,16-26H2,1-7H3,(H,51,61)(H,52,63)(H,55,62)/t36-,37-,38-,44+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAMRJLIOCHJMQ-HADAFJFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H60ClN9O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101098015 | |
Record name | L-Prolinamide, N-[14-[(6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]-1,13-dioxo-3,6,9-trioxa-12-azatetradec-1-yl]-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101098015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1002.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1797406-72-4 | |
Record name | L-Prolinamide, N-[14-[(6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]-1,13-dioxo-3,6,9-trioxa-12-azatetradec-1-yl]-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1797406-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Prolinamide, N-[14-[(6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]-1,13-dioxo-3,6,9-trioxa-12-azatetradec-1-yl]-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101098015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。